
2-Ethoxy-3-methyl-4-phenylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-3-methyl-4-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 2-Ethoxy-3-methyl-4-phenylquinoline, can be achieved through several methods. Common synthetic routes include the Skraup reaction, Friedlander reaction, Conrad-Limpach-Knorr reaction, Doebner-Miller reaction, and Combes reaction . These reactions typically involve the use of aniline as a reactant and various catalysts to facilitate the formation of the quinoline ring.
Industrial Production Methods
Industrial production of quinoline derivatives often employs greener and more sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts such as clay or ionic liquids . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-3-methyl-4-phenylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used in electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce aminoquinolines .
Applications De Recherche Scientifique
2-Ethoxy-3-methyl-4-phenylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and cellular processes.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-3-methyl-4-phenylquinoline involves its interaction with various molecular targets. It can act as an inhibitor of enzymes or receptors, disrupting normal cellular functions. The specific pathways involved depend on the biological activity being studied. For example, in antimalarial research, quinoline derivatives interfere with the heme detoxification process in the malaria parasite .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinine: An antimalarial agent.
Chloroquine: Another antimalarial drug.
Ciprofloxacin: A fluoroquinolone antibiotic.
Uniqueness
2-Ethoxy-3-methyl-4-phenylquinoline is unique due to its specific substituents, which can influence its biological activity and chemical reactivity. The presence of the ethoxy, methyl, and phenyl groups can enhance its interactions with molecular targets, making it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
83463-86-9 |
|---|---|
Formule moléculaire |
C18H17NO |
Poids moléculaire |
263.3 g/mol |
Nom IUPAC |
2-ethoxy-3-methyl-4-phenylquinoline |
InChI |
InChI=1S/C18H17NO/c1-3-20-18-13(2)17(14-9-5-4-6-10-14)15-11-7-8-12-16(15)19-18/h4-12H,3H2,1-2H3 |
Clé InChI |
WPBHKJXOTZFRJJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC2=CC=CC=C2C(=C1C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


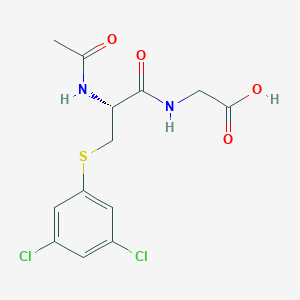
![Ethyl [methyl(phenyl)sulfamoyl]acetate](/img/structure/B14408721.png)
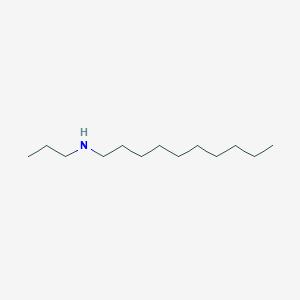
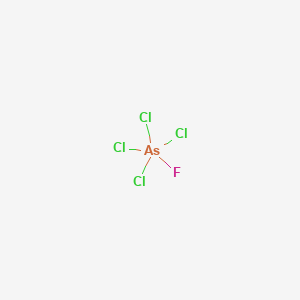
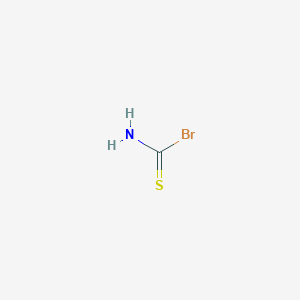
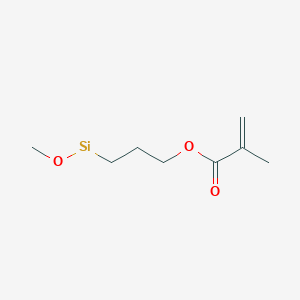
![1,1-Dimethyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene](/img/structure/B14408756.png)

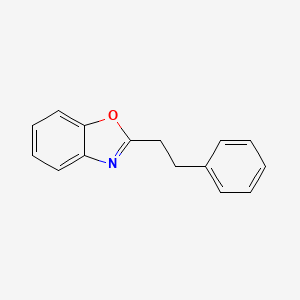
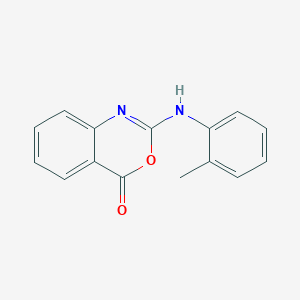

![3,3-Dimethyl-2-[(phenylsulfanyl)methyl]cyclohex-1-ene-1-carbaldehyde](/img/structure/B14408780.png)


